1,3,4-Thiadiazole, 2-(methylsulfonyl)-5-phenyl-
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Overview
Description
2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methylsulfonyl group at the 2-position and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with a sulfonyl chloride in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the thiadiazole ring can produce various reduced forms of the compound .
Scientific Research Applications
2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anti-inflammatory agent.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It has been used in studies investigating the mechanisms of action of sulfone derivatives and their effects on biological systems.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In anti-inflammatory applications, it inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-thiadiazole: Similar structure with a fluorine substitution on the phenyl ring.
2-(Methylsulfonyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole: Similar structure with a chlorine substitution on the phenyl ring.
Uniqueness
2-(Methylsulfonyl)-5-phenyl-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, while the phenyl group contributes to its stability and potential for further functionalization .
Properties
CAS No. |
88088-23-7 |
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Molecular Formula |
C9H8N2O2S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-methylsulfonyl-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H8N2O2S2/c1-15(12,13)9-11-10-8(14-9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
AFKSITGTMMVRQX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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